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Compound of Interest

2-(3-Bromophenyl)pyrimidine-5-
Compound Name:

carbaldehyde
CAS No.: 1086393-72-7
Cat. No.: B1501409

Get Quote

Executive Summary

Compound: 2-(3-Bromophenyl)pyrimidine-5-carbaldehyde CAS: 1086393-72-7 Molecular
Formula: C11H7BrN20O Molecular Weight: 263.09 g/mol [1]

This guide details the structural validation and synthesis logic for 2-(3-
bromophenyl)pyrimidine-5-carbaldehyde, a critical biaryl pharmacophore often utilized in the
development of kinase inhibitors (e.g., JAK, CDK pathways). Its value lies in its orthogonal
reactivity: the aldehyde moiety allows for library expansion via reductive amination or Wittig
olefination, while the aryl bromide serves as a handle for subsequent cross-coupling reactions.

The elucidation strategy presented here prioritizes regio-confirmation—ensuring the pyrimidine
is substituted at the C2 position and the bromine is retained at the meta-position of the phenyl
ring.

Part 1: Synthetic Provenance & Chemoselectivity
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To understand the structure, one must understand the synthesis. The primary challenge in
generating this molecule is chemoselectivity. The synthesis relies on a Suzuki-Miyaura cross-
coupling between a chloropyrimidine and a bromophenylboronic acid.

The Selectivity Paradox

The target molecule contains an aryl bromide.[2] Standard Suzuki conditions use Pd-catalysts
that oxidative add into carbon-halogen bonds. The protocol must selectively activate the
heteroaryl chloride (on the pyrimidine) while leaving the aryl bromide (on the phenyl ring) intact.

e Mechanism: Electron-deficient heterocycles (like pyrimidine-5-carbaldehyde) possess C-ClI
bonds that are significantly more activated toward oxidative addition than electron-neutral

aryl bromides.

e Protocol: Use of a ligand-free Pd catalyst or specific phosphine ligands (e.g., PPhs) allows
for kinetic control, coupling the chloride exclusively.

DOT Diagram: Synthetic Pathway

The following diagram illustrates the selective coupling logic required to produce the target
structure.
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Figure 1: Chemoselective Suzuki-Miyaura coupling exploiting the reactivity difference between
electron-deficient heteroaryl chlorides and aryl bromides.

Part 2: Spectroscopic Characterization (The Core)

This section defines the self-validating analytical signature of the compound.
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Mass Spectrometry (MS) - The Isotope Fingerprint

Before NMR, MS provides the quickest confirmation of the bromine atom's presence.
e Expected lon: [M+H]* = 263.0 and 265.0.

o Diagnostic Criteria: You must observe a 1:1 doublet ratio separated by 2 mass units (79Br
and 81Br isotopes).

o Failure Mode: If the pattern is a single peak (M+H 185), the bromine has been lost (likely
dehalogenation or hydrodehalogenation side reaction).

Infrared Spectroscopy (IR)[3][4][5][6]

e Aldehyde Carbonyl (C=0): Sharp, intense band at 1695-1705 cm~1.
¢ Aldehyde C-H: Doublet of weak bands at 2750 and 2850 cm~1 (Fermi resonance).

e Aryl C=C: 1580-1600 cm~1.

Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum is the definitive tool for proving the meta-substitution of the bromine and
the 2,5-substitution of the pyrimidine.

Predicted 'H NMR Data (500 MHz, DMSO-ds)
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Critical Validation Checks (The "Self-Validating" System)
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o Symmetry Check: The Pyrimidine protons (H4/H6) must appear as a singlet integrating to
2H.

o Alert: If these appear as two doublets (J ~5Hz), the substitution is likely at the C4 position
(regioisomer), indicating the starting material was 4-chloropyrimidine.

o Substitution Pattern Check: The Phenyl region must show a 3-substituted pattern
(Singlet/Triplet, Doublet, Doublet, Triplet).

o Alert: If you see a pair of symmetric doublets (AA'BB' system), the bromine is in the para
position (starting material error).

Part 3: Structural Validation Workflow

The following flowchart guides the researcher through the decision-making process during
characterization.
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Figure 2: Step-by-step logic gate for confirming the identity of 2-(3-bromophenyl)pyrimidine-
5-carbaldehyde.

Part 4: Functional Utility & Handling[7]
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Stability[7]

o Oxidation: The aldehyde is susceptible to air oxidation to the carboxylic acid. Store under
inert atmosphere (Argon/Nitrogen) at -20°C.

o Schiff Base Formation: Avoid primary amine solvents (e.g., impurities in DMF/DMAC) during
heating, as the aldehyde will rapidly condense.

Applications in Drug Discovery[7]

o Reductive Amination: The C5-aldehyde is a prime target for reductive amination with
morpholines or piperazines to generate solubility-enhancing tails, common in kinase
inhibitors.

e Suzuki Coupling (Round 2): The retained Ar-Br allows for a second Suzuki coupling to create
bi-aryl or tri-aryl systems, extending the pharmacophore into the solvent-exposed region of
the ATP binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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